molecular formula C11H7BrN4O B1384270 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 864872-05-9

1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B1384270
CAS No.: 864872-05-9
M. Wt: 291.1 g/mol
InChI Key: OUVAKUUZYPEPAW-UHFFFAOYSA-N
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Description

“1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound with the molecular formula C11H7BrN4O. It has a molecular weight of 291.10 . This compound is part of the pyrazolo[3,4-d]pyrimidin-4(5H)-one class of compounds, which have been studied for their potential biological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including “this compound”, has been achieved through various methods. One approach involves the condensation reaction of ethyl ester of 5-amino-1-substituted-1H-pyrazole-4-carboxylate with different aromatic nitriles under acidic conditions . Another method involves the 1,3-dipolar cycloaddition reaction of pyrazolopyrimidinone based alkyne with azides using a Cu(II) catalyst in the presence of sodium ascorbate .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

  • Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic and anti-inflammatory activities. Some compounds exhibited significant cytotoxic activity against certain cancer cell lines and also showed 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Adenosine Receptor Affinity

  • Pyrazolo[3,4-d]pyrimidines have shown affinity for A1 adenosine receptors, with variations in activity based on different substitutions at the N1 and N5 positions (Harden, Quinn, & Scammells, 1991).

Amplifiers of Phleomycin

Herbicidal Activity

  • Pyrazolo[3,4-d]pyrimidine-4-one derivatives have shown herbicidal activity, particularly against certain plant species like Brassica napus and Echinochloa crusgalli (Luo, Zhao, Zheng, & Wang, 2017).

Antimicrobial Activity

  • Some pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for antimicrobial activities against a range of bacterial and fungal strains. Certain compounds displayed promising antibacterial and antifungal effects (Hassaneen et al., 2019).

Antiviral and Antitumor Activity

  • Trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides were prepared and tested for biological activity, showing significant activity against certain viruses and tumor cells in vitro (Petrie et al., 1985).

Synthesis and Chemical Properties

  • Research has focused on the synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their derivatives, exploring different synthetic routes and characterizing their chemical properties (Heravi, Motamedi, Bamoharram, & Seify, 2007).

Biochemical Analysis

Biochemical Properties

1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with enzymes such as Bruton’s tyrosine kinase, which is involved in the signaling pathways of B cells . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling processes. Additionally, this compound interacts with proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .

Cellular Effects

The effects of this compound on various cell types have been studied extensively. In mantle cell lymphoma cells, the compound has demonstrated potent antiproliferative activity . It influences cell function by disrupting mitochondrial membrane potential and increasing reactive oxygen species levels, leading to cell apoptosis through the caspase 3-mediated apoptotic pathway . Furthermore, the compound affects cell signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of Bruton’s tyrosine kinase, inhibiting its phosphorylation and activation . This inhibition disrupts the signaling networks regulated by the kinase, including the nuclear factor kappa B pathway, which is essential for B cell activation and survival . Additionally, the compound induces changes in gene expression related to apoptosis and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that the compound maintains its inhibitory activity over extended periods, while in vivo studies are needed to further understand its long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without notable toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes and accumulates in certain tissues, including the liver and kidneys . Its localization and accumulation are influenced by factors such as tissue-specific expression of transporters and binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localization patterns are crucial for its biochemical activity and therapeutic potential.

Properties

IUPAC Name

1-(4-bromophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN4O/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVAKUUZYPEPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)NC=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373129
Record name 1-(4-Bromophenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864872-05-9
Record name 1-(4-Bromophenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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